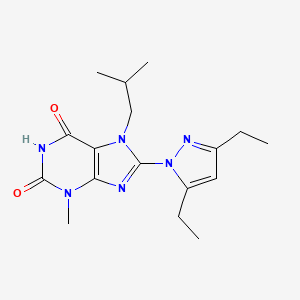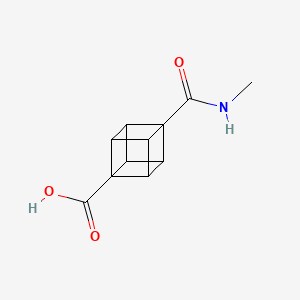
(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)acrylamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized by a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Furan [3 + 2] Dipolar Cycloadditions
The research conducted by Bassett et al. (2006) demonstrates the use of 2,5-dimethylfuran in dipolar cycloadditions with various dipolarophiles, such as N-methylmaleimide and acrylonitrile. This study underscores the potential of furan derivatives in synthesizing complex organic structures, showcasing the versatility of furans in organic chemistry, particularly in the formation of 7-oxanorbornene complexes through metal-promoted cycloadditions (Bassett, You, Graham, Myers, Sabat, & Harman, 2006).
Diels−Alder Aromatization Reactions
Fraile et al. (2001) explored the catalytic potential of silica-supported Lewis acids in Diels−Alder reactions involving furan and acrylonitrile/methyl acrylate. The study highlights the synthetic utility of 2,5-dimethylfuran as a diene in the formation of aromatic compounds through Diels−Alder reactions, followed by aromatization, offering a route to polysubstituted aromatic compounds (Fraile, García, Gomez, Hoz, Mayoral, Moreno, Prieto, Salvatella, & Vázquez, 2001).
Synthesis of N-alkylated Heterocycles
El-Essawy and Rady (2011) reported on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine. This work illustrates the synthetic versatility of furan derivatives in constructing various heterocyclic compounds, which are of interest due to their wide range of biological activities (El-Essawy & Rady, 2011).
Aromatic Polyamides with Heterocyclic Units
The development of new aromatic polyamides incorporating 1,3,4-oxadiazole units, as reported by Sava et al. (2003), showcases the application of heterocyclic furan derivatives in materials science. These polymers exhibit good thermal stability and solubility, alongside the ability to be processed into films with promising mechanical and optical properties, highlighting the role of furan and oxadiazole derivatives in the development of high-performance materials (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).
Mitigating Acrylamide and Furan in Food
Research by Anese et al. (2013) into strategies for reducing acrylamide and furanic compounds in food highlights a different application of understanding furan chemistry. This study emphasizes the importance of minimizing potentially carcinogenic compounds in heat-treated foods, demonstrating the relevance of furan chemistry in food science and safety (Anese, Manzocco, Calligaris, & Nicoli, 2013).
Eigenschaften
IUPAC Name |
(E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-12(10(2)21-9)14-17-18-15(22-14)16-13(19)6-5-11-4-3-7-20-11/h3-8H,1-2H3,(H,16,18,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCGSAETDEROA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609660.png)
![2-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(2-methylphenyl)thio]pyrazine](/img/no-structure.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2609663.png)
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609665.png)


![2-[(1,3,4-Trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]benzamide](/img/structure/B2609668.png)


![(E)-methyl 2-(6-((1-methyl-1H-pyrazole-5-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2609673.png)